molecular formula C9H12FN3O4 B12390048 4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B12390048
M. Wt: 245.21 g/mol
InChI Key: NVZFZMCNALTPBY-WDGWZIQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the fluorination of cytidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the 2’ position .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated and deoxy derivatives, which have distinct chemical and biological properties .

Scientific Research Applications

4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids. The fluorine atom at the 2’ position disrupts normal nucleic acid function, inhibiting viral replication and other cellular processes. This compound targets viral polymerases and other enzymes involved in nucleic acid synthesis .

Properties

Molecular Formula

C9H12FN3O4

Molecular Weight

245.21 g/mol

IUPAC Name

4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7?,8-/m1/s1

InChI Key

NVZFZMCNALTPBY-WDGWZIQESA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H](C([C@H](O2)CO)O)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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